Enzyme Inhibition Potency (Ki) of the Final Protease Inhibitor
The compound's primary differentiator is the potency it confers to the final drug molecule. An inhibitor incorporating the hexahydrocyclopentafuranyl urethane P2-ligand derived from this amine shows a Ki of 15 pM against wild-type HIV-1 protease, comparable to Darunavir (Ki = 16 pM). In contrast, a structurally analogous inhibitor using a simple tetrahydrofuranyl urethane P2-ligand exhibits a Ki of 1.7 nM, a >100-fold loss in binding affinity [1], [2].
| Evidence Dimension | HIV-1 Protease Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 15 pM (Inhibitor 3, containing hexahydrocyclopentafuranyl urethane) |
| Comparator Or Baseline | 1.7 nM (Inhibitor 2b, containing a tetrahydrofuranyl urethane); 16 pM (Clinical Darunavir) |
| Quantified Difference | Target compound-derived inhibitor is ~113-fold more potent than the mono-THF comparator. |
| Conditions | In vitro enzyme assay against wild-type HIV-1 protease, pH 4.5, 27 °C. |
Why This Matters
This demonstrates that the bicyclic scaffold is essential for achieving clinically relevant potency, directly impacting the viability of a drug development program.
- [1] Ghosh, A.K. et al. (2011). Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands. J. Med. Chem. Table 2. View Source
- [2] Koh, Y. et al. (2003). Novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitor (PI) UIC-94017 (TMC114) with potent activity against multi-PI-resistant HIV. Antimicrob. Agents Chemother. View Source
